molecular formula C22H19NO6 B15024797 (4Z)-2-methyl-4-[2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-ylidene]-1,3-oxazol-5(4H)-one

(4Z)-2-methyl-4-[2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-ylidene]-1,3-oxazol-5(4H)-one

Cat. No.: B15024797
M. Wt: 393.4 g/mol
InChI Key: AETFPRYYXBAUSS-HKWRFOASSA-N
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Description

2-METHYL-4-[(4Z)-2-(3,4,5-TRIMETHOXYPHENYL)-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a chromenylidene group and an oxazol-5-one ring, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-4-[(4Z)-2-(3,4,5-TRIMETHOXYPHENYL)-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with 2-methyl-4H-chromen-4-one under basic conditions to form the intermediate. This intermediate is then reacted with an appropriate oxazole derivative to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-4-[(4Z)-2-(3,4,5-TRIMETHOXYPHENYL)-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-METHYL-4-[(4Z)-2-(3,4,5-TRIMETHOXYPHENYL)-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-METHYL-4-[(4Z)-2-(3,4,5-TRIMETHOXYPHENYL)-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • **2-METHYL-4-[(4Z)-2-(3,4,5-TRIMETHOXYPHENYL)-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
  • 4-Methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester
  • 4-Phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole

Uniqueness

The uniqueness of 2-METHYL-4-[(4Z)-2-(3,4,5-TRIMETHOXYPHENYL)-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its specific structural features, which confer distinct biological activities.

Properties

Molecular Formula

C22H19NO6

Molecular Weight

393.4 g/mol

IUPAC Name

(4Z)-2-methyl-4-[2-(3,4,5-trimethoxyphenyl)chromen-4-ylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C22H19NO6/c1-12-23-20(22(24)28-12)15-11-17(29-16-8-6-5-7-14(15)16)13-9-18(25-2)21(27-4)19(10-13)26-3/h5-11H,1-4H3/b20-15-

InChI Key

AETFPRYYXBAUSS-HKWRFOASSA-N

Isomeric SMILES

CC1=N/C(=C\2/C=C(OC3=CC=CC=C32)C4=CC(=C(C(=C4)OC)OC)OC)/C(=O)O1

Canonical SMILES

CC1=NC(=C2C=C(OC3=CC=CC=C32)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)O1

Origin of Product

United States

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